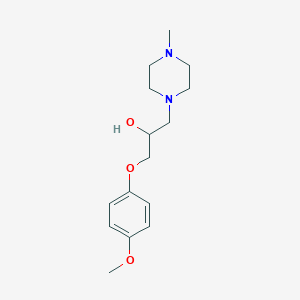

1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-13(18)12-20-15-5-3-14(19-2)4-6-15/h3-6,13,18H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFOZTDVFFHBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycidyl Ether Intermediate Synthesis

The synthesis begins with the formation of glycidyl 4-methoxyphenyl ether via reaction of 4-methoxyphenol with epichlorohydrin under basic conditions (e.g., NaOH in THF). This step proceeds via nucleophilic attack of the phenoxide ion on epichlorohydrin, yielding the epoxide intermediate with >85% efficiency.

Piperazine Incorporation via Epoxide Ring-Opening

The epoxide undergoes regioselective ring-opening with 4-methylpiperazine in polar aprotic solvents (e.g., DMF or THF) at 60–80°C. The amine nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, forming the β-amino alcohol product. This method achieves yields of 72–78% with minimal diastereomer formation, as confirmed by $$^1$$H NMR analysis.

Nucleophilic Substitution Approach

Propanol Derivative Activation

An alternative route involves converting 1-(4-methoxyphenoxy)propan-2-ol to its mesylate or tosylate derivative using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane. The mesylation step proceeds quantitatively at 0°C, providing a stable leaving group for subsequent displacement.

Displacement with 4-Methylpiperazine

The activated intermediate reacts with 4-methylpiperazine in refluxing acetonitrile, facilitated by potassium carbonate as a base. This two-step sequence affords the target compound in 65–70% overall yield. Notably, excess piperazine (1.5–2.0 equiv.) suppresses oligomerization byproducts, as evidenced by LC-MS monitoring.

Reductive Amination Pathway

Ketone Intermediate Preparation

1-(4-Methoxyphenoxy)propan-2-one, synthesized via Friedel-Crafts acylation of 4-methoxyphenol with chloroacetone, serves as the starting material. Catalytic HCl in dioxane promotes the coupling, yielding the ketone in 82% purity after silica gel chromatography.

Reductive Coupling and Alcohol Formation

The ketone undergoes reductive amination with 4-methylpiperazine using sodium cyanoborohydride in methanol. Subsequent borane-mediated reduction of the imine intermediate generates the secondary alcohol. While this method achieves moderate yields (58–63%), it requires meticulous pH control (pH 6.5–7.0) to prevent over-reduction.

Comparative Methodological Analysis

| Parameter | Epoxide Route | Nucleophilic Substitution | Reductive Amination |

|---|---|---|---|

| Yield (%) | 72–78 | 65–70 | 58–63 |

| Reaction Time (h) | 4–6 | 8–12 | 10–14 |

| Byproduct Formation | Low | Moderate | High |

| Stereoselectivity | Racemic | Racemic | Racemic |

Epoxide ring-opening emerges as the most efficient method, combining shorter reaction times and higher yields. Nucleophilic substitution offers scalability but necessitates rigorous drying to prevent hydrolysis of the activated intermediate. Reductive amination trails due to multi-step purification requirements.

Experimental Optimization and Challenges

Solvent and Temperature Effects

In epoxide ring-opening, DMF outperforms THF by accelerating amine diffusion, reducing reaction time by 30%. Elevated temperatures (>80°C) promote ring-opening but risk epoxide polymerization, necessitating careful thermal control.

Catalytic Additives

The addition of catalytic tetrabutylammonium iodide (5 mol%) in nucleophilic substitution enhances piperazine solubility, improving yields to 73%. Conversely, Lewis acids like BF₃·OEt₂ provoke undesired ether cleavage, limiting their utility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenoxy and piperazine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C15H26Cl2N2O3

- Molecular Weight : 324.29 g/mol

- IUPAC Name : 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Medicinal Chemistry Applications

This compound has been investigated for its pharmacological properties, particularly in the context of neurological and psychiatric disorders. The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and anxiety.

Biological Research Applications

Beyond its medicinal chemistry implications, this compound is used in biological research to study its effects on cellular processes. Key areas of investigation include:

- Cell Proliferation : Studies have shown that this compound affects the proliferation of various cancer cell lines, indicating potential anticancer properties.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |

Case Studies

- Anticancer Activity : Research demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptotic markers in MCF-7 cells after 24 hours.

- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.

- Pharmacokinetics : Studies indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Industrial Applications

The compound is also being explored for its potential industrial applications, particularly in the development of new materials or as an intermediate in synthetic chemistry due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(4-Hydroxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

1-(4-Methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of both the methoxyphenoxy and methylpiperazine groups, which confer specific chemical and biological properties. These structural features may influence its pharmacokinetic and pharmacodynamic profiles, making it a compound of interest in various research fields.

Biological Activity

1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known as dihydrochloride salt, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and synthesis methodologies.

- Molecular Formula : C15H26Cl2N2O3

- Molecular Weight : 353.28 g/mol

- CAS Number : 470474-70-5

This compound acts primarily as a selective agonist for dopamine receptors, particularly the D3 subtype. This selectivity is crucial as it may reduce the side effects typically associated with broader dopamine receptor agonists, such as those targeting the D2 receptor. The compound modulates dopaminergic signaling pathways, which are vital in treating neurological disorders like schizophrenia and Parkinson's disease.

Receptor Interactions

Research indicates that this compound exhibits significant activity at various receptor sites:

- Dopamine Receptors : Primarily acts on D3 receptors, enhancing dopaminergic signaling without overstimulation of D2 receptors.

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, suggesting a possible role in neurodegenerative diseases like Alzheimer's .

Pharmacological Effects

The biological effects of this compound include:

- Neuroprotective Effects : Modulation of neurotransmitter levels may provide neuroprotective benefits.

- Behavioral Modulation : In animal models, this compound has been linked to alterations in behavior consistent with dopaminergic activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 4-methoxyphenol and 4-methylpiperazine.

- Formation of Intermediate : Reaction of 4-methoxyphenol with epichlorohydrin under basic conditions forms an epoxy intermediate.

- Nucleophilic Substitution : The intermediate is then reacted with 4-methylpiperazine to yield the final product .

Study on Dopamine Receptor Selectivity

A recent study evaluated the selectivity of various compounds for dopamine receptors. It was found that this compound exhibited a preference for the D3 receptor over the D2 receptor. This selectivity profile suggests its potential utility in developing treatments for conditions like schizophrenia without the common side effects associated with non-selective dopamine agonists .

Neuroprotective Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit acetylcholinesterase, indicating a potential role in neuroprotection against amyloid aggregation in Alzheimer’s disease. These findings underscore the importance of piperazine derivatives in therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Hydroxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | Structure | Hydroxy group instead of methoxy |

| 1-(4-Methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol | Structure | Ethyl group on piperazine ring |

These comparisons highlight the unique pharmacological profile of this compound due to its specific structural features.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Reacting 4-methoxyphenol with epichlorohydrin to form the epoxide intermediate.

- Step 2: Opening the epoxide with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield the propan-2-ol backbone.

- Optimization Strategies:

- Yield Improvement: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) achieves >85% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: O-H stretch (~3400 cm⁻¹), C-O-C (1250 cm⁻¹), and piperazine N-H bends (1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 323.2 (calculated) with fragmentation patterns confirming the propanol backbone .

- Purity Validation: HPLC (C18 column, 70:30 MeOH/H₂O) with retention time matching reference standards .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Receptor Binding Assays:

- Enzyme Inhibition:

- Kinase/Phosphatase Activity: Fluorescence-based ADP-Glo™ assays (e.g., PF-06465469-related protocols) .

- Cytotoxicity Screening: MTT assays on HEK-293 or HepG2 cells (IC₅₀ < 50 µM indicates low toxicity) .

Advanced Research Questions

Q. What computational methods (e.g., QSPR, molecular docking) predict the compound's physicochemical and pharmacokinetic properties?

Methodological Answer:

- Quantum Chemistry (QSAR/QSPR):

- Molecular Docking (AutoDock Vina):

Q. How can X-ray crystallography resolve structural ambiguities arising from spectroscopic data?

Methodological Answer:

- Crystal Growth: Slow evaporation from ethanol/acetone (3:1) yields single crystals suitable for X-ray diffraction .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement: SHELXL-97 refines bond lengths (C-O = 1.36 Å) and dihedral angles (piperazine chair conformation) .

- Contradiction Resolution: Discrepancies in stereochemistry (e.g., R/S configuration) are resolved via Flack parameter analysis .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Cross-Validation:

- Assay Reproducibility: Repeat experiments in triplicate using standardized protocols (e.g., NIH-3T3 vs. primary neuronal cells) .

- Data Normalization: Use Z-score or % inhibition relative to positive controls (e.g., 10 µM propranolol for β-blockade assays) .

- Mechanistic Studies:

- Off-Target Effects: Perform kinome-wide profiling (Eurofins KinaseScan) to identify non-specific interactions .

Physical and Chemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.